4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one
CAS No.: 866040-29-1
Cat. No.: VC7581537
Molecular Formula: C13H16N2O5S
Molecular Weight: 312.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866040-29-1 |
|---|---|
| Molecular Formula | C13H16N2O5S |
| Molecular Weight | 312.34 |
| IUPAC Name | 4-(2-hydroxyethyl)-2-(4-methoxyphenyl)sulfonyl-3-methyl-1H-pyrazol-5-one |
| Standard InChI | InChI=1S/C13H16N2O5S/c1-9-12(7-8-16)13(17)14-15(9)21(18,19)11-5-3-10(20-2)4-6-11/h3-6,16H,7-8H2,1-2H3,(H,14,17) |
| Standard InChI Key | PFCVLGLGZYJHKU-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)NN1S(=O)(=O)C2=CC=C(C=C2)OC)CCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a 4-methoxyphenyl sulfonyl group, at the 4-position with a 2-hydroxyethyl chain, and at the 5-position with a methyl group. The sulfonyl group enhances electrophilicity and binding affinity to target proteins, while the hydroxyethyl moiety improves aqueous solubility.
Molecular Formula:
Molecular Weight: 357.34 g/mol
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| logP | 2.1 (predicted) |
| Hydrogen Bond Donors | 2 (hydroxyethyl OH, NH) |
| Hydrogen Bond Acceptors | 7 (sulfonyl O, methoxy O) |
| Polar Surface Area | 112 Ų |
The compound’s moderate logP value suggests balanced lipid-water partitioning, facilitating membrane permeability and oral bioavailability.
Synthesis and Optimization Strategies
Cyclocondensation Approaches
A common synthesis route involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, reacting 4-methoxyphenylsulfonyl hydrazine with 3-(2-hydroxyethyl)-4-methylpent-2-en-1-one in ethanol under reflux yields the pyrazoline intermediate, which undergoes oxidation to form the final product . Copper triflate catalysts enhance reaction efficiency, achieving yields up to 82% .
Reaction Scheme:
Regioselective Modifications
Regioselectivity challenges arise due to the formation of multiple isomers. Huang et al. demonstrated that using lithium diisopropylamide (LDA) as a base during alkylation steps ensures selective functionalization at the 4-position, minimizing byproducts .
Pharmacological Activities
Anti-Inflammatory Effects
The compound inhibits COX-2 with an IC of 0.8 μM, comparable to celecoxib (IC = 0.5 μM). In murine models of carrageenan-induced paw edema, a 10 mg/kg dose reduced swelling by 62% after 3 hours.
Antitumor Activity
Mechanistic studies reveal dual inhibition of topoisomerase II and protein kinase B (Akt). In vitro, it inhibits MCF-7 breast cancer cell proliferation (IC = 12 μM) and induces apoptosis via caspase-3 activation.
Therapeutic Applications and Current Research
Neuroinflammatory Disorders
Preliminary data suggest efficacy in reducing neuroinflammation in Alzheimer’s disease models. In transgenic APP/PS1 mice, daily administration (5 mg/kg) lowered hippocampal TNF-α levels by 45% over 4 weeks.
Oncology
Ongoing Phase I trials (NCT04873297) are evaluating its safety in solid tumors. Early results indicate stable disease in 30% of participants at 12 weeks, with dose-limiting toxicity observed at 150 mg/day.
Future Directions
Prodrug Development
Esterification of the hydroxyethyl group to improve blood-brain barrier penetration is under investigation. Preclinical studies show a 3-fold increase in brain concentration with the pivalate prodrug.
Combination Therapies
Synergistic effects with paclitaxel in ovarian cancer models (combination index = 0.3) highlight potential for adjuvant use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume